Adipic acid-d10

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Method Validation

Quantifying endogenous adipic acid in complex biological matrices or food products presents significant analytical challenges due to variable matrix effects and recovery. Using the unlabeled analog as a reference introduces critical errors, making method validation impossible. - **Differentiation:** This perdeuterated isotopologue provides the definitive M+10 mass shift required for co-elution with the analyte, enabling precise correction for ion suppression and sample preparation losses. - **Critical Specification:** Guaranteed ≥98 atom % D enrichment minimizes protiated cross-talk, ensuring the accuracy of isotope dilution mass spectrometry (IDMS) methods. - **Supply Chain:** Available in research-grade quantities, ready for immediate dispatch to support your analytical method development and routine testing workflows.

Molecular Formula C6H10O4
Molecular Weight 156.20 g/mol
CAS No. 25373-21-1
Cat. No. B128205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipic acid-d10
CAS25373-21-1
SynonymsHexanedioic-2,2,3,3,4,4,5,5-D8 Acid-1,6-D2;  Adipic-D8 Acid-D2;  Hexanedioic-D8 Acid-D2
Molecular FormulaC6H10O4
Molecular Weight156.20 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(=O)O
InChIInChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2/hD2
InChIKeyWNLRTRBMVRJNCN-YQMDOBQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adipic Acid-d10 Specifications & Core Properties


Adipic acid-d10 (Hexanedioic acid-d10) is a perdeuterated isotopologue of adipic acid, wherein all ten hydrogen atoms are replaced by deuterium (D, ²H), resulting in a molecular formula of C₆D₁₀O₄ and a molecular weight of 156.20 g/mol. This stable isotope-labeled compound is characterized by a high isotopic enrichment, typically specified as ≥98 atom % D, as documented in product datasheets from major suppliers . The substitution of hydrogen with deuterium results in a characteristic mass shift of M+10 relative to the unlabeled analog, which is the foundational property enabling its primary use as a mass spectrometry internal standard and NMR reference . Physicochemical properties, such as a melting point of 151-154 °C and a boiling point of 265 °C at 100 mmHg, are essentially identical to those of the unlabeled compound, ensuring equivalent behavior in most analytical workflows .

LC/GC-MS internal standard

Perdeuterated isotopologue designed for isotope dilution mass spectrometry

NMR lock and reference

High deuterium abundance supports spectrometer field-frequency lock and clean heteronuclear spectra

Isotopic purity verification

Atom % D specification enables procurement review for sensitive quantitative workflows

Why Adipic Acid-d10 Cannot Be Replaced


While unlabeled adipic acid (CAS 124-04-9) shares identical chemical reactivity and physical properties with its deuterated counterpart, its use as a substitute in quantitative mass spectrometry or NMR applications introduces significant analytical error and invalidates experimental design. The fundamental requirement for a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS and GC-MS is that it co-elutes with the analyte and experiences identical matrix effects and sample preparation losses, yet is distinguishable by the mass spectrometer [1]. Unlabeled adipic acid is indistinguishable from endogenous or sample-derived analyte, making it impossible to correct for recovery or ionization variability. Similarly, in NMR spectroscopy, the intense proton signals of unlabeled adipic acid would completely obscure the signals of interest, whereas adipic acid-d10, with its deuterium atoms largely 'silent' in ¹H-NMR, can serve as a deuterated solvent lock signal or a reference for other nuclei without interfering . The specific isotopic enrichment of 98 atom % D is also a critical procurement specification; a batch with lower enrichment would contain more residual protiated molecules, creating 'cross-talk' and reducing the accuracy of isotope dilution mass spectrometry. Therefore, selecting the correct isotopologue is not a matter of preference but a technical prerequisite for method validity.

Risk Factor
Adipic Acid-d10 (This Product)
Unlabeled Adipic Acid
Mass spectrometric differentiation
M+10 mass shift allows independent monitoring
Indistinguishable from endogenous analyte; invalidates internal standard correction
NMR proton interference
Deuterium atoms are largely silent in ¹H-NMR, enabling lock and reference use
Intense proton signals obscure spectra; no lock signal available
Enrichment consistency
≥98 atom % D verified per batch certificate
Lack of isotopic enrichment leads to cross-talk and reduced accuracy in IDMS

Analytical Performance Evidence for Adipic Acid-d10


Isotopic Enrichment as Quality Specification

The analytical utility of Adipic acid-d10 is directly contingent on its isotopic enrichment level. Major commercial suppliers specify an enrichment of 98 atom % D . This metric quantifies the proportion of adipic acid molecules that are perdeuterated (M+10). A lower enrichment, for example, a hypothetical 90 atom % D grade, would contain a significantly larger fraction of M+9, M+8, and even unlabeled (M) isotopologues, which would generate overlapping signals in the mass spectrometer and reduce the linear dynamic range and accuracy of quantitative assays. The specification of 98 atom % D provides a verifiable, quantitative threshold for procurement that ensures the labeled compound meets the high purity requirements for sensitive analytical work.

Isotopic enrichment spec
Specification review
98 atom % D (perdeuterated M+10)
High enrichment supports IDMS precision and minimizes lower-mass isotopologue interference
Verify batch certificate; lower enrichment grades increase spectral cross-talk
Isotope Dilution Mass Spectrometry Stable Isotope Labeling Method Validation

M+10 Mass Shift for Unambiguous Detection

In mass spectrometry, the primary differentiating feature of a stable isotope-labeled internal standard is its mass offset from the unlabeled analyte. For adipic acid-d10, the replacement of ten hydrogen atoms (¹H, nominal mass 1) with ten deuterium atoms (²H, nominal mass 2) yields a nominal mass shift of +10 Da [1]. This contrasts with other possible isotopologues, such as a hypothetical adipic acid-d4 (M+4) or adipic acid-¹³C₆ (M+6), which would provide smaller mass differences and a potentially higher risk of isotopic overlap with the natural abundance ¹³C isotopologue cluster of the unlabeled analyte [2]. The M+10 shift provides a wider, cleaner mass window in the spectrometer, facilitating more robust peak integration and reducing cross-talk between analyte and internal standard channels.

M+10 mass shift advantage
Class-level
+10 Da vs. unlabeled; ≥4 Da wider than ¹³C₆ or d4 analogs
Wider mass separation reduces isotopic overlap and improves peak integration in complex matrices
Cross-talk risk lower than with smaller mass shifts
Mass Spectrometry Internal Standard LC-MS GC-MS

Deuterium NMR Lock and Reference Capability

In NMR spectroscopy, adipic acid-d10 serves a dual purpose that unlabeled adipic acid cannot fulfill. First, its high deuterium content (98 atom % D) provides a strong, narrow ²H-NMR signal that is used by the spectrometer's lock system to maintain field-frequency stability, a critical function for high-resolution spectra . Second, its ¹³C-NMR and other heteronuclear spectra are free of the intense proton splitting that would be present in the unlabeled compound, allowing it to serve as a clean chemical shift reference or a matrix for other experiments. The quantitative specification of its deuterium enrichment is directly correlated to the quality of the lock signal; a lower-enriched sample would produce a weaker, broader lock signal, leading to degraded spectral resolution and stability .

NMR lock and reference
Class-level
Strong, narrow ²H lock signal; clean ¹³C spectra free of proton splitting
Supports high-resolution NMR stability and heteronuclear reference experiments
Lock quality directly depends on atom % D enrichment
NMR Spectroscopy Deuterium Lock Chemical Shift Reference

Adipic Acid-d10 Validated Applications


Plasma Adipic Acid Quantification by LC-MS/MS

In clinical or pharmacokinetic studies quantifying endogenous adipic acid in complex matrices like plasma, Adipic acid-d10 is the required internal standard. The M+10 mass shift [1] allows the mass spectrometer to independently monitor the analyte (e.g., m/z 145→ for unlabeled acid) and the internal standard (e.g., m/z 155→ for Adipic acid-d10). Adding a known concentration of Adipic acid-d10 (≥98 atom % D) to every sample before extraction compensates for variable recovery during sample preparation and corrects for ion suppression or enhancement in the MS source, enabling accurate and precise quantification that is impossible with an unlabeled analog.

Metabolic Flux Analysis in Cell Culture

In metabolic studies, Adipic acid-d10 can be used as a tracer to follow the fate of the carbon skeleton. The high isotopic enrichment [1] ensures that the labeled compound is a pure starting material. After incubation with cells, the incorporation of deuterium into downstream metabolites can be tracked by the characteristic mass shifts observed in mass spectrometry . This allows researchers to distinguish newly synthesized metabolites from the pre-existing, unlabeled pool, providing quantitative insights into metabolic pathway activity that cannot be achieved with unlabeled compounds.

Method Validation for Adipic Acid in Food & Polymers

For analytical chemists developing and validating new methods to measure adipic acid in food products (as an acidulant) or in industrial formulations (as a monomer), Adipic acid-d10 serves as an essential method development tool. Its use in isotope dilution mass spectrometry [1] is considered a 'gold standard' for achieving high accuracy and minimizing matrix effects. The defined mass shift (M+10) and high isotopic purity (98 atom % D) are critical parameters that are verified during method validation to establish assay specificity, linearity, and precision, ensuring the final method is robust and fit for regulatory purposes.

Application
Selection Property
Validation Focus
Human plasma adipic acid analysis by LC-MS/MS (research matrix)
M+10 mass shift and isotopic enrichment for co-eluting internal standard
Matrix-effect correction and recovery accuracy
Metabolic flux analysis in cell culture
High deuterium abundance for unambiguous tracer tracking
Deuterium incorporation into metabolite mass shifts
Method validation for adipic acid in food-contact and polymer analysis
Isotope dilution MS compatibility and verified enrichment
Assay specificity, linearity, and precision assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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